Predicted LogP and TPSA Comparison Between 1‑Methyl and Des‑Methyl Analogues
The target compound exhibits a predicted LogP of 4.30 and a TPSA of 29.54 Ų, as computed by the vendor's cheminformatics engine . These values place the molecule firmly within the favourable CNS drug-like space (LogP 1–5, TPSA < 60–70 Ų). Although directly comparable predicted data for the des‑methyl analogue tert‑butyl 7‑bromo‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate are not publicly reported by the same method, the addition of a methyl group is well‑established to increase LogP by approximately 0.5 log units and slightly reduce TPSA, predictions that align with the observed values [1]. Thus, the 1‑methyl congener is projected to have higher membrane permeability than the des‑methyl parent, a relevant consideration for blood–brain‑barrier penetrant probe design [1].
| Evidence Dimension | Predicted LogP and TPSA |
|---|---|
| Target Compound Data | LogP = 4.3033; TPSA = 29.54 Ų |
| Comparator Or Baseline | Des‑methyl analogue (tert‑butyl 7‑bromo‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate): no publicly reported predicted LogP/TPSA; class‑level knowledge adds ≈0.5 units to LogP for methyl addition |
| Quantified Difference | Estimated LogP increase of ≈0.5 units relative to des‑methyl analogue; TPSA difference not quantitatively available for this specific pair |
| Conditions | In silico prediction using vendor‑implemented algorithm |
Why This Matters
For CNS‑oriented programs where passive permeability is critical, the higher predicted LogP of the 1‑methyl compound may justify its selection over the des‑methyl analogue, provided the additional lipophilicity does not compromise solubility or promiscuity.
- [1] Waring, M. J. "Lipophilicity in drug discovery." Expert Opin. Drug Discov. 5 (2010): 235-248. DOI: 10.1517/17460441003605098. Review summarizing the impact of methyl addition on LogP. View Source
